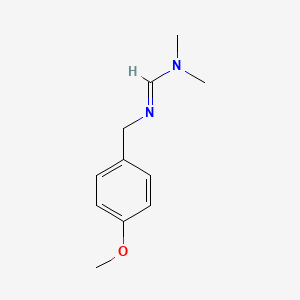

N'-(p-Methoxybenzyl)-N,N-dimethylformamidine

Description

N'-(p-Methoxybenzyl)-N,N-dimethylformamidine is a formamidine derivative characterized by a dimethylamino group and a p-methoxybenzyl substituent. This compound is notable for its role in organic synthesis, particularly as an intermediate in the preparation of heterocyclic compounds such as pyrazolo[3,4-d]pyrimidines and quinazolines . The p-methoxybenzyl group confers unique electronic and steric properties, influencing reactivity and stability in synthetic pathways. Formamidines like this are also explored for pesticidal activity, though the methoxy substituent differentiates it from commercial acaricides like chlordimeform (N'-(4-chloro-o-tolyl)-N,N-dimethylformamidine) .

Properties

CAS No. |

101398-68-9 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C11H16N2O/c1-13(2)9-12-8-10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 |

InChI Key |

XTTRDPBXGYNKNR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(p-Methoxybenzyl)-N,N-dimethylformamidine typically involves the reaction of p-methoxybenzyl chloride with N,N-dimethylformamide dimethyl acetal. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N’-(p-Methoxybenzyl)-N,N-dimethylformamidine undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can convert the formamidine moiety to a corresponding amine.

Substitution: The p-methoxybenzyl group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: DDQ is commonly used for oxidative deprotection.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed depending on the desired substitution.

Major Products Formed

- p-Methoxybenzaldehyde

Reduction: Corresponding amine derivatives

Substitution: Various substituted benzyl derivatives depending on the reagents used.

Scientific Research Applications

N’-(p-Methoxybenzyl)-N,N-dimethylformamidine is widely used in scientific research due to its versatility:

Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Utilized in the development of drug candidates and intermediates.

Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N’-(p-Methoxybenzyl)-N,N-dimethylformamidine primarily involves its role as a protecting group. The p-methoxybenzyl group stabilizes the compound and can be selectively removed under oxidative conditions. This allows for the temporary protection of functional groups during complex synthetic sequences .

Comparison with Similar Compounds

Key Findings :

- Methoxy Group : The electron-donating p-methoxybenzyl substituent increases electron density, favoring side reactions like formamidine by-product formation in Vilsmeier–Haack syntheses .

- Chloro and Cyano Substituents: Electron-withdrawing groups (e.g., Cl, CN) improve reaction control and yields in cyclization reactions, as seen in quinazoline syntheses .

- Steric Effects : Bulky groups (e.g., tert-butyl) hinder reactivity but enhance selectivity in metal-catalyzed reactions .

Stability and Environmental Impact

- Methoxy Derivatives : Likely more susceptible to oxidative degradation than chloro-substituted formamidines due to the electron-rich aromatic ring .

- Chlordimeform: Persists in the environment, posing risks to non-target species like predaceous mites .

- tert-Butyl Analog : High steric bulk may reduce metabolic breakdown, increasing environmental half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.